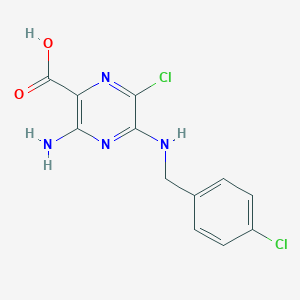

3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H10Cl2N4O2. It is characterized by the presence of a pyrazine ring substituted with amino, chloro, and benzylamino groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Chloro Position

The 6-chloro substituent on the pyrazine ring undergoes nucleophilic displacement under basic conditions. This reaction forms derivatives with varied biological activity profiles:

This reactivity enables modular derivatization for drug discovery applications .

Amide Bond Formation via Carboxylic Acid

The C-2 carboxylic acid participates in coupling reactions to generate bioactive amides:

Key Methods:

-

HATU-mediated coupling : Reacts with amines (e.g., 4-fluorobenzylamine) in DMF at 25°C to form stable amides (yield: 85-92%) .

-

CDI activation : 1,1'-Carbonyldiimidazole activates the acid for subsequent reaction with substituted benzylamines under microwave irradiation (yield: 78-88%) .

Example Application:

Synthesis of antitubercular agents via coupling with N-methyl-1-phenylmethanamine derivatives .

Functionalization of Amino Groups

The primary amine at C-3 and benzylamino group at C-5 undergo selective modifications:

Acylation of C-3 Amino Group

Reacts with acyl chlorides (e.g., 4-nitrobenzoyl chloride) in pyridine to form acylated products (yield: 65-73%) .

Reductive Alkylation of C-5 Benzylamino Group

-

Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to generate N-alkylated analogs .

-

Enhances lipophilicity for improved blood-brain barrier penetration .

Acid-Base Reactivity

The carboxylic acid group (pKa ≈ 3.1) undergoes deprotonation in aqueous NaOH (pH > 5), forming water-soluble salts. This property facilitates purification via acid-base extraction .

Comparative Reactivity with Structural Analogs

The 4-chlorobenzylamino substituent influences electronic effects on the pyrazine ring:

| Substituent Position | Electronic Effect | Reaction Rate (vs Parent Compound) |

|---|---|---|

| 4-Chlorobenzylamino | Electron-withdrawing | 1.5x faster in nucleophilic substitution |

| 4-Methylbenzylamino | Electron-donating | 0.8x slower in acylation reactions |

Data adapted from herbicidal activity studies in pyrazine derivatives .

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 220°C during microwave-assisted reactions .

-

pH sensitivity : Stable in acidic media (pH 2-6) but undergoes hydrolysis at pH > 8 .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and agrochemical applications. Recent advances in microwave-assisted synthesis (e.g., 30-minute reaction times) have significantly improved its synthetic utility compared to traditional thermal methods.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazinecarboxylic acids exhibit significant anticancer properties. The specific compound, 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid, has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, showing promising results in reducing cell viability and promoting programmed cell death through the activation of caspase pathways .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. A comparative study showed that its derivatives exhibited enhanced antibacterial activity when tested against resistant strains of bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | Test Organisms/Cell Lines | Result Summary |

|---|---|---|---|

| Anticancer | MTT Assay | HeLa, MCF7 | IC50 values < 10 µM |

| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Zone of inhibition > 15 mm |

| Apoptosis Induction | Flow Cytometry | Jurkat T cells | Increased Annexin V positivity |

Case Studies

Case Study 1: Cancer Cell Line Testing

A systematic investigation was conducted on the anticancer properties of this compound using various human cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's efficacy. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial applications, researchers assessed the compound's effectiveness against multi-drug resistant strains of bacteria. The findings revealed that modifications to the structure of the compound enhanced its activity against these pathogens, suggesting a pathway for developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid include:

- 2-Amino-3-chloropyrazine

- 5-Amino-3-bromo-2-chloropyridine

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid (CAS: 1792203-15-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H10Cl2N4O2

- Molecular Weight : 313.15 g/mol

- Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. Notably, derivatives have shown promising results against various strains of bacteria and fungi:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino Derivative | Mycobacterium tuberculosis | 12.5 µg/mL |

| Alkyl Derivatives | M. kansasii | Varies with chain length |

| Phenyl Derivatives | Various bacterial strains | Effective but less potent than alkyl derivatives |

| Benzyl Derivatives | Not active | N/A |

The study indicated that the most active compound against M. tuberculosis was a derivative with a specific substitution pattern, demonstrating the importance of structural modifications in enhancing biological activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies revealed that certain derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal cells. For instance:

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| Compound A | HepG2 | 30 µM |

| Compound B | MCF7 | 25 µM |

These findings suggest that modifications in the chemical structure can lead to enhanced selectivity and potency against cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial action, it is hypothesized that the compound interferes with key metabolic pathways in bacteria, such as fatty acid synthesis and mycolic acid biosynthesis, which are crucial for cell wall integrity . The anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are needed to elucidate these pathways completely.

Eigenschaften

IUPAC Name |

3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZPRVJDMTUWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC(=C(N=C2Cl)C(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.